molecular formula C15H17N3O3 B13370045 N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide

N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide

Cat. No.: B13370045
M. Wt: 287.31 g/mol
InChI Key: BPWSSDBEZCZFJQ-UHFFFAOYSA-N
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Description

N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy groups and a phenylpropanamide moiety

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-(4,6-dimethoxypyrimidin-2-yl)-2-phenylpropanamide

InChI

InChI=1S/C15H17N3O3/c1-10(11-7-5-4-6-8-11)14(19)18-15-16-12(20-2)9-13(17-15)21-3/h4-10H,1-3H3,(H,16,17,18,19)

InChI Key

BPWSSDBEZCZFJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide typically involves the reaction of 2-amino-4,6-dimethoxy pyrimidine with phenyl chloroformate in an inert solvent, such as 1,4-dioxane or tetramethylurea, in the presence of an acid receptor like N,N-dimethylaniline . This reaction yields the desired compound with high purity and yield, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, minimizing impurities that could affect the final product’s quality. The use of advanced purification techniques ensures that the compound meets the stringent regulatory standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical processes they regulate . The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethoxy-2-pyrimidinyl)-2-phenylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and efficiency.

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